molecular formula C18H14ClN3O3S B2731275 2-[3'-(4-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide CAS No. 894555-00-1

2-[3'-(4-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide

Cat. No.: B2731275
CAS No.: 894555-00-1
M. Wt: 387.84
InChI Key: WKZUSPNUKBMCBQ-UHFFFAOYSA-N
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Description

This compound features a spiro[indole-3,2'-[1,3]thiazolidine] core with a 4-chlorophenyl substituent at the 3' position and an acetamide group at the 1-position of the indole ring. The 4-chlorophenyl moiety contributes to lipophilicity and may influence pharmacokinetic properties, while the acetamide group offers hydrogen-bonding capabilities for target interactions. Its synthesis likely involves cyclocondensation of indole derivatives with thiazolidinone precursors, as seen in analogous spiro systems .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-11-5-7-12(8-6-11)22-16(24)10-26-18(22)13-3-1-2-4-14(13)21(17(18)25)9-15(20)23/h1-8H,9-10H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZUSPNUKBMCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate then undergoes cyclization with isatin to form the spiro[indole-thiazolidine] core. The final step involves the acylation of the spiro compound with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, are also applied to make the process more sustainable .

Chemical Reactions Analysis

Functional Group Reactions

The compound’s reactivity stems from its amide group, ketone moieties, and thiazolidine ring.

Amide Hydrolysis

  • Mechanism : Cleavage of the acetamide group under acidic or basic conditions to yield a carboxylic acid.

  • Conditions :

    • Acidic hydrolysis: HCl/H₂O or H₂SO₄.

    • Basic hydrolysis: NaOH/EtOH.

  • Outcome : Formation of the corresponding carboxylic acid, altering solubility and bioavailability.

Ketone Reduction

  • Mechanism : Reduction of the carbonyl group (2,4'-dioxo moieties) to form secondary alcohols.

  • Reagents : Sodium borohydride (NaBH₄) in methanol.

  • Outcome : Introduction of hydroxyl groups, which may enhance hydrogen bonding and affect pharmacokinetics.

Thiazolidine Ring Modifications

  • Alkylation : Reaction with alkyl halides (e.g., R-X) to introduce substituents, potentially improving lipophilicity.

  • Oxidation : Conversion of the thiazolidine ring to a sulfonic acid derivative using oxidizing agents like KMnO₄.

  • Ring Opening : Basic conditions (e.g., aqueous NaOH) to cleave the ring, forming intermediates for further derivatization.

Structural Modifications

The compound undergoes derivatization to explore structure-activity relationships.

Replacement of the Chlorophenyl Group

  • Substitution Reactions : Replacement of the 4-chlorophenyl group with other aryl or alkyl moieties to alter electronic and steric properties.

  • Impact : Modulates binding affinity to biological targets.

Acetamide Group Derivatization

  • Amidation : Conversion of the acetamide to other amide derivatives (e.g., using different amines) to enhance stability or bioavailability.

Comparison of Reaction Conditions and Outcomes

The following table summarizes key reactions, reagents, and outcomes:

Reaction Type Reagents/Conditions Outcome Reference
Amide HydrolysisHCl/H₂O or NaOH/EtOHFormation of carboxylic acid derivative
Ketone ReductionNaBH₄/MeOHIntroduction of hydroxyl groups
Thiazolidine OxidationKMnO₄Conversion to sulfonic acid derivative
Thiazolidine AlkylationR-X (e.g., methyl iodide)Lipophilicity enhancement via alkyl substitution
CyclizationN-(4-nitrophenyl)maleimideFormation of spiro-indole-thiazolidine framework

Characterization and Mechanistic Insights

  • FT-IR Analysis : Key absorption bands include:

    • 1678 cm⁻¹ : Thiazolidinone C=O stretch .

    • 1660 cm⁻¹ : Amide C=O stretch .

    • 1597 cm⁻¹ : C=N stretch from the pyrazole ring (in analogous compounds) .

  • ¹H NMR : Diastereotopic methylene protons (δ ~4.2–4.5 ppm) and methine protons (δ ~5.5–5.8 ppm) in the thiazolidine ring .

  • ¹³C NMR : Carbonyl carbons (δ ~169–187 ppm) and aromatic carbons (δ ~118–159 ppm) .

Biological Implications

Reactions modifying the chlorophenyl or acetamide groups may influence interactions with enzymes or receptors. For example, oxidation of the thiazolidine ring could alter binding selectivity or metabolic stability.

Scientific Research Applications

Biological Evaluations

Recent studies have focused on the biological activities of this compound, particularly its potential as an acetylcholinesterase inhibitor . This is significant due to the role of acetylcholinesterase in neurodegenerative diseases such as Alzheimer's disease.

Key Findings:

  • Inhibition of Acetylcholinesterase : The compound demonstrated promising inhibitory activity against acetylcholinesterase in vitro. This suggests potential applications in treating cognitive disorders associated with cholinergic dysfunction .
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its neuroprotective effects .
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, suggesting that further exploration could reveal similar activities for this compound .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds within the same chemical class:

Study ReferenceCompoundActivityFindings
6'-Amino-5'-cyano derivativesAntimicrobialExhibited significant antimicrobial activity against various pathogens.
Coumarin derivativesAcetylcholinesterase inhibitionIC50 values indicated strong inhibition comparable to known inhibitors.
Thiazolidine derivativesAntioxidantDemonstrated potent antioxidant activity in cellular models.

These studies highlight the versatility of compounds with similar structural features and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[indole-thiazolidine] Derivatives

1-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic acid
  • Structural Differences : Lacks the acetamide substituent but includes a carboxylic acid group at the 5'-position of the thiazolidine ring.
  • The absence of the acetamide group may reduce hydrogen-bonding interactions compared to the target compound .
Ethyl (2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate
  • Structural Differences : Features an ethyl ester instead of an acetamide group.
  • Activity: The ester group may confer lower metabolic stability compared to the acetamide in the target compound. No direct biological data are reported, but ester-to-amide substitutions are known to enhance drug-like properties .

Chlorophenyl-Containing Acetamides

N-(4-Nitrophenyl)-2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]acetamide (3n)
  • Structural Differences : Replaces the spiro[indole-thiazolidine] core with a benzimidazole ring.
  • Activity : Exhibits potent anthelmintic activity (paralysis and death of Pheretima posthuma worms at 50 mg/mL), attributed to the benzimidazole scaffold’s affinity for tubulin. This highlights how core heterocycle variations drastically alter target specificity .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structural Differences : Uses a pyrazolone ring instead of a spiro system.
  • Activity : Structural studies reveal hydrogen-bonding interactions via the amide group, a feature shared with the target compound. However, the dichlorophenyl substitution may increase steric hindrance, affecting binding .

Functional Comparison: Pharmacological and Physicochemical Properties

Compound Class Key Structural Features Reported Activities Advantages/Limitations vs. Target Compound References
Spiro[indole-thiazolidine] Rigid spiro core, chlorophenyl, acetamide Antimicrobial (hypothesized) Enhanced conformational stability; untested efficacy
Benzimidazole-acetamides Benzimidazole core, chlorophenyl, acetamide Anthelmintic, antiparasitic Proven anthelmintic activity; different target
Pyrazolone-acetamides Pyrazolone core, dichlorophenyl, acetamide Structural studies only Demonstrated hydrogen bonding; less rigid scaffold
Synthetic auxin agonists (e.g., WH7) Phenoxyacetamide, chlorophenyl Plant growth regulation Divergent application (agricultural vs. therapeutic)

Key Research Findings and Implications

  • Structural Rigidity : The spiro system in the target compound may improve target selectivity over flexible analogs like pyrazolone derivatives .
  • Acetamide Functionality : Compared to ester or carboxylic acid derivatives (e.g., ethyl spiro[indole-thiazolidine] acetate), the acetamide group likely improves metabolic stability and hydrogen-bonding capacity .

Biological Activity

The compound 2-[3'-(4-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide is a synthetic derivative within the class of indole-based compounds. Its unique structural features suggest potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

  • A chlorophenyl group that may enhance lipophilicity and biological activity.
  • A dioxo functional group contributing to its reactivity.
  • A thiazolidine moiety which is often associated with various biological activities.

The molecular formula for this compound is C15H12ClN2O3SC_{15}H_{12}ClN_2O_3S, with a molecular weight of approximately 320.78 g/mol.

Biological Activity Overview

Research has indicated that compounds structurally related to 2-[3'-(4-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide exhibit a range of biological activities including:

Anticancer Activity

Several studies have demonstrated that indole derivatives possess significant anticancer properties. For instance:

  • Indole-based compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that the compound may inhibit the proliferation of cancer cells by modulating signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored extensively:

  • Compounds containing the indole scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been well-documented:

  • Indole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic roles in treating inflammatory diseases .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
Indole DerivativesAnticancerInduced apoptosis in cancer cell lines with IC50 values < 10 µM.
Thiazolidine DerivativesAntimicrobialEffective against MRSA with MIC values as low as 0.98 µg/mL.
Indole-based CompoundsAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.

The mechanisms through which 2-[3'-(4-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide may exert its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways.
  • Modulation of Gene Expression : Indoles can influence the expression of genes related to apoptosis and inflammation.
  • Antioxidant Activity : Some derivatives possess antioxidant properties that contribute to their protective effects against oxidative stress-related damage.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis requires multi-step optimization, including:
  • Reagent Selection : Use catalysts (e.g., Pd for cross-coupling) and high-purity starting materials.
  • Stepwise Yield Optimization : For example, highlights a multi-step synthesis with 2-5% overall yield, emphasizing the need for intermediate purification (e.g., column chromatography, recrystallization).
  • Reaction Monitoring : Employ TLC/HPLC to track byproduct formation.
  • Statistical Design of Experiments (DoE) : Use factorial designs to minimize trial numbers while optimizing temperature, solvent, and stoichiometry .
Step Key ParametersPurification MethodYield Range
CyclizationSolvent polarity, temperatureColumn Chromatography15-25%
AcetylationReaction time, catalystRecrystallization30-40%

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm spiro-junction and substituent positions. 2D NMR (COSY, NOESY) resolves spatial proximity of protons.
  • X-ray Crystallography : Definitive structural confirmation, as shown in for analogous compounds.
  • Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches.

Q. How can hydrolytic stability be assessed under varying pH conditions?

  • Methodological Answer :
  • Experimental Design : Use a DoE approach () with pH (1–13), temperature (25–60°C), and time (0–72 hrs).
  • Analytical Tools : Monitor degradation via HPLC-UV or LC-MS.
  • Kinetic Modeling : Calculate rate constants (k) and half-life (t1/2) to predict stability.

Advanced Questions

Q. How can computational chemistry predict reactivity in nucleophilic environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects and transition states.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock .
Computational Parameter Relevance
HOMO EnergyPredicts electron-donating capacity
Solvent-Accessible Surface Area (SASA)Assesses steric hindrance

Q. What strategies resolve contradictions between theoretical predictions and experimental stability data?

  • Methodological Answer :
  • Cross-Validation : Compare DFT-predicted bond dissociation energies with experimental thermogravimetric analysis (TGA).
  • Environmental Factor Analysis : Test humidity, light, and oxygen exposure ().
  • Meta-Analysis : Aggregate data from analogous compounds (e.g., ’s thiazolidine derivatives) to identify trends.

Q. How to elucidate reaction mechanisms involving the thiazolidine ring?

  • Methodological Answer :
  • Isotopic Labeling : Use 13C/15N isotopes to track bond cleavage/formation via NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • In Situ Spectroscopy : Monitor intermediates via Raman or FTIR during reactions.
Mechanistic Probe Application
Hammett PlotEvaluates electronic effects on reaction rate
Eyring EquationDetermines activation entropy/enthalpy

Methodological Resources

  • Experimental Design : Leverage DoE tools (e.g., JMP, Minitab) for efficient parameter screening .
  • Computational Tools : Gaussian (DFT), GROMACS (MD), and PyMol (visualization) .
  • Structural Validation : Collaborate with crystallography facilities for X-ray analysis ().

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